molecular formula C16H15N3O3S2 B3575523 N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B3575523
M. Wt: 361.4 g/mol
InChI Key: IDGIGCFDTSQPMZ-UHFFFAOYSA-N
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Description

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2-naphthalenesulfonyl chloride with ethylamine to form the intermediate 2-naphthalenesulfonylethylamine. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. Finally, the acetamide group is introduced through acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis in cells. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of a naphthalene ring, sulfonylethyl group, and thiadiazole ring.

Properties

IUPAC Name

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-11(20)17-16-19-18-15(23-16)8-9-24(21,22)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIGCFDTSQPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide

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